Isopropyl 4-hydroxybenzoate
Overview
Description
Mechanism of Action
Target of Action
Isopropylparaben primarily targets microbial cells . It is an antimicrobial agent , which means it is designed to inhibit the growth of or destroy microorganisms.
Mode of Action
The mode of action of Isopropylparaben is similar to phenol . It can disrupt the cell membrane and cause protein denaturation within the cell . It can also inhibit the activity of the microbial cell’s respiratory enzyme system and electron transfer enzyme system .
Biochemical Pathways
Isopropylparaben affects the cellular respiration pathway . By inhibiting the respiratory enzyme system and electron transfer enzyme system, it disrupts the normal metabolic processes of the microbial cell .
Pharmacokinetics
The pharmacokinetics of Isopropylparaben involve its absorption, distribution, metabolism, and excretion (ADME). It is quickly absorbed in the human intestine, similar to phenolic antimicrobial agents . In the liver and kidneys, the ester bond is hydrolyzed, producing 4-hydroxybenzoic acid . This is then excreted directly in the urine or transformed into hydroxymuconic acid or glucuronic acid ester before being excreted .
Result of Action
The result of Isopropylparaben’s action is the inhibition or destruction of microbial cells . It has a strong inhibitory effect on fungi and a stronger inhibitory effect on bacteria compared to benzoic acid and sorbic acid . It has a lethal effect on Gram-positive bacteria .
Action Environment
The action of Isopropylparaben can be influenced by environmental factors. For instance, under strong acid or strong alkali conditions, it can easily hydrolyze . It is also flammable and can cause irritation to the skin, eyes, and respiratory system . Interaction with strong oxidizing agents can lead to combustion .
Biochemical Analysis
Biochemical Properties
Isopropyl 4-hydroxybenzoate interacts with various enzymes, proteins, and other biomolecules. It is known to have a weak estrogenic effect in vitro test systems . The longer the alkyl chain of the paraben, the greater its endocrine-disrupting and reproductive function effects .
Cellular Effects
This compound can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is also known to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is stable under normal conditions . Under strong acid or strong alkali conditions, it can easily hydrolyze .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to be hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol .
Transport and Distribution
It is soluble in methanol , which suggests that it may be transported and distributed within cells and tissues via passive diffusion or active transport mechanisms.
Preparation Methods
Isopropylparaben is synthesized through the esterification of para-hydroxybenzoic acid with isopropanol. The reaction typically involves the use of a catalyst such as thionyl chloride. The process begins with the stepwise addition of isopropanol, thionyl chloride, and para-hydroxybenzoic acid at low temperatures, followed by heating the reaction mixture . Industrial production methods often involve similar esterification processes, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Isopropylparaben undergoes various chemical reactions, including:
Hydrolysis: In the presence of a base, isopropylparaben can hydrolyze to form para-hydroxybenzoic acid and isopropanol.
Oxidation and Reduction: While specific oxidation and reduction reactions of isopropylparaben are less documented, it can potentially undergo these reactions under appropriate conditions.
Substitution: Isopropylparaben can participate in substitution reactions, particularly involving the hydroxyl group on the benzene ring.
Common reagents used in these reactions include bases for hydrolysis and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isopropylparaben is widely used in scientific research due to its preservative properties. Its applications include:
Chemistry: Used as a standard preservative in various chemical formulations to prevent microbial growth.
Biology: Employed in biological studies to maintain the sterility of samples and solutions.
Medicine: Incorporated into pharmaceutical products to extend shelf life and ensure product safety.
Industry: Utilized in the cosmetic industry to preserve lotions, creams, and other personal care products.
Comparison with Similar Compounds
Isopropylparaben is part of the paraben family, which includes compounds such as methylparaben, ethylparaben, propylparaben, and butylparaben . Compared to its counterparts, isopropylparaben is less commonly used but offers similar preservative properties. Its uniqueness lies in its specific ester group, which can influence its solubility and antimicrobial efficacy .
Similar compounds include:
Methylparaben: Commonly used in cosmetics and pharmaceuticals.
Ethylparaben: Used in food and personal care products.
Propylparaben: Known for its strong antimicrobial properties.
Butylparaben: Often used in higher-end cosmetic products.
Isopropylparaben’s specific properties make it a valuable preservative in various applications, ensuring product safety and longevity.
Properties
IUPAC Name |
propan-2-yl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHMMKSPYOOVGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052858 | |
Record name | Isopropylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4191-73-5 | |
Record name | Isopropylparaben | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4191-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-hydroxy-, 1-methylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004191735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl 4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYLPARABEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6EOX47QK0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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